

4-(Bromoacetyl)pyridine hydrobromide solubility in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromoacetyl)pyridine
hydrobromide

Cat. No.: B1272946

[Get Quote](#)

Technical Guide: Solubility Profile of 4-(Bromoacetyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-(Bromoacetyl)pyridine hydrobromide**, a key intermediate in the synthesis of various biologically active molecules, including p38 MAP kinase inhibitors. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility and furnishes detailed, established experimental protocols for its determination.

Introduction to 4-(Bromoacetyl)pyridine hydrobromide

4-(Bromoacetyl)pyridine hydrobromide (CAS No: 5349-17-7) is a white to off-white crystalline solid.^{[1][2]} It is a derivative of pyridine and a valuable reagent in organic synthesis, particularly in medicinal chemistry. Its utility often stems from the reactive bromoacetyl group, which allows for its use in alkylation reactions to form various heterocyclic compounds. Notably, it serves as a crucial building block in the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, which are investigated for the treatment of inflammatory diseases.^[1]

Solubility Profile

Quantitative solubility data for **4-(Bromoacetyl)pyridine hydrobromide** in a range of solvents is not readily available in the public domain. However, qualitative solubility can be inferred from chemical supplier information and the nature of the compound as a hydrobromide salt.

Data Presentation: Qualitative Solubility of **4-(Bromoacetyl)pyridine hydrobromide**

Solvent	Qualitative Solubility	Reference
Water	Soluble	[1][2]
Dimethyl Sulfoxide (DMSO)	Likely Soluble	Inferred
Methanol	Likely Soluble	Inferred
Ethanol	Likely Sparingly Soluble	Inferred
Dichloromethane (DCM)	Likely Insoluble	[3]
Diethyl Ether	Likely Insoluble	Inferred
Ethyl Acetate	Likely Insoluble	[1]

Note: "Inferred" solubility is based on the polar, salt-like nature of the hydrobromide and general solubility principles of similar compounds. Experimental verification is required.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid compound like **4-(Bromoacetyl)pyridine hydrobromide**.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

- **4-(Bromoacetyl)pyridine hydrobromide**
- A selection of solvents (e.g., water, ethanol, DMSO, dichloromethane)

- Small test tubes or vials
- Vortex mixer
- Spatula

Procedure:

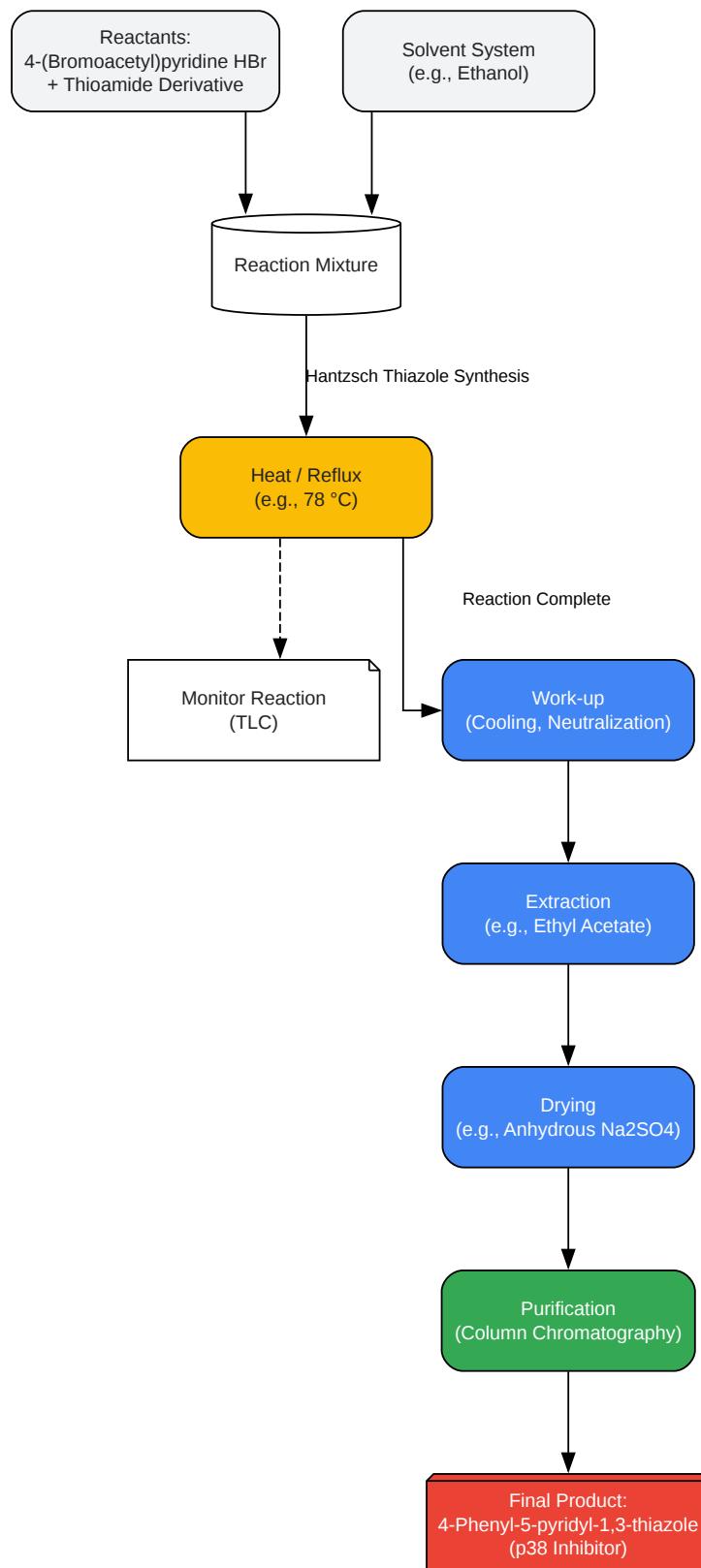
- Place approximately 25 mg of **4-(Bromoacetyl)pyridine hydrobromide** into a small, clean test tube.[4]
- Add 0.75 mL of the selected solvent to the test tube in small portions.[4]
- After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[4][5]
- Observe the mixture. A compound is considered soluble if it completely dissolves to form a clear solution. It is sparingly soluble if a significant portion dissolves but some solid remains. It is insoluble if the solid does not appear to dissolve.[4]
- Record the observations for each solvent tested.

Protocol for Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This is the "gold standard" method for determining the true thermodynamic solubility of a compound.[6][7]

Materials:

- **4-(Bromoacetyl)pyridine hydrobromide**
- Chosen solvent (e.g., Water, buffered solution)
- Glass flasks or vials with airtight seals
- Orbital shaker or thermomixer with temperature control
- Analytical balance


- Filtration apparatus (e.g., syringe filters with low analyte binding)
- A suitable analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- Add an excess amount of solid **4-(Bromoacetyl)pyridine hydrobromide** to a flask containing a known volume of the solvent. Ensure there is undissolved solid material present.[8]
- Seal the flask tightly to prevent solvent evaporation.
- Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]
- After equilibration, allow the mixture to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
- Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial.
- Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λ_{max} , or HPLC).
- The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Application in Synthesis: An Experimental Workflow

As **4-(Bromoacetyl)pyridine hydrobromide** is a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a representative experimental workflow for its use in the synthesis of a 4-phenyl-5-pyridyl-1,3-thiazole derivative, a class of compounds known to act as p38 MAP kinase inhibitors.[9]

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for a p38 MAP kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromoacetyl)pyridine hydrobromide CAS#: 5349-17-7 [m.chemicalbook.com]
- 2. 4-(Bromoacetyl)pyridine hydrobromide | 5349-17-7 [amp.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. csub.edu [csub.edu]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Bromoacetyl)pyridine hydrobromide solubility in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272946#4-bromoacetyl-pyridine-hydrobromide-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com